Cas no 21852-32-4 (4-(Bromomethyl)-1,2-dimethoxybenzene)
4-(Bromomethyl)-1,2-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-(Bromomethyl)-1,2-dimethoxybenzene
- 3,4-Dimethoxybenzyl Bromide Discontinued due to stability
- 3,4-DIMETHOXYBENZYL BROMIDE
- 3,4-Dimethoxybenzyl Bromide Discontinued due to stability
- Benzene,4-(bromomethyl)-1,2-dimethoxy-
- 1-bromomethyl-3,4-dimethoxybenzene
- 4-Bromomethyl-1.2-dimethoxybenzene
- ZLD0177
- Veratryl bromide
- 3,4-dimethoxy benzyl bromide
- 4-Bromomethyl-1,2-dimethoxy-benzene
- Benzene, 4-(bromomethyl)-1,2-dimethoxy-
- zlchem 723
- 3,4-dimethoxybenzylbromide
- 3,4-dimethoxy-benzyl bromide
- 3,4-Dimethoxy-alpha-bromotoluene
- AKPSLMUFDIXDJJ-UHFFFAOYSA-N
- RP27942
- Benzene,4-(bromome
-
- MDL: MFCD09833606
- Inchi: 1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3
- InChI Key: AKPSLMUFDIXDJJ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 229.99400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- XLogP3: 2.1
- Topological Polar Surface Area: 18.5
Experimental Properties
- Density: 1.384
- Melting Point: 56-58 ºC
- Boiling Point: 273 ºC
- Flash Point: 116 ºC
- PSA: 18.46000
- LogP: 2.59870
4-(Bromomethyl)-1,2-dimethoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(Bromomethyl)-1,2-dimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ149-200mg |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 97% | 200mg |
116.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ149-5g |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 97% | 5g |
1099.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ149-1g |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 97% | 1g |
327.0CNY | 2021-07-12 | |
| Fluorochem | 079648-1g |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 079648-5g |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 95% | 5g |
£227.00 | 2022-03-01 | |
| Fluorochem | 079648-10g |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 95% | 10g |
£379.00 | 2022-03-01 | |
| Fluorochem | 079648-25g |
4-(Bromomethyl)-1,2-dimethoxybenzene |
21852-32-4 | 95% | 25g |
£757.00 | 2022-03-01 | |
| abcr | AB444000-250 mg |
4-(Bromomethyl)-1,2-dimethoxybenzene, 97%; . |
21852-32-4 | 97% | 250MG |
€82.20 | 2022-06-10 | |
| abcr | AB444000-1 g |
4-(Bromomethyl)-1,2-dimethoxybenzene, 97%; . |
21852-32-4 | 97% | 1g |
€104.90 | 2022-06-10 | |
| abcr | AB444000-5 g |
4-(Bromomethyl)-1,2-dimethoxybenzene, 97%; . |
21852-32-4 | 97% | 5g |
€257.70 | 2023-04-22 |
4-(Bromomethyl)-1,2-dimethoxybenzene Suppliers
4-(Bromomethyl)-1,2-dimethoxybenzene Related Literature
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1. Enantiospecific synthesis of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline from (+)-(S)-2-methylamino-1-phenylethanol (halostachine)Steven J. Coote,Stephen G. Davies,David Middlemiss,Alan Naylor J. Chem. Soc. Perkin Trans. 1 1989 2223
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Daohong Yu,Wai-Pong To,Glenna So Ming Tong,Liang-Liang Wu,Kaai-Tung Chan,Lili Du,David Lee Phillips,Yungen Liu,Chi-Ming Che Chem. Sci. 2020 11 6370
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3. Expedient syntheses of naturally occurring (±)-3-benzylphthalides and (±)-3-aryl-8-hydroxy-3,4-dihydroisocoumarins: Structure revision of the (±)-3-benzylphthalide isolated from Frullania falcilobaRaghao S. Mali,Kantipudi N. Babu,Prakash G. Jagtap J. Chem. Soc. Perkin Trans. 1 2001 3017
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Norikazu Sakakibara,Shiro Suzuki,Toshiaki Umezawa,Mikio Shimada Org. Biomol. Chem. 2003 1 2474
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Julian Egger,Erick M. Carreira Nat. Prod. Rep. 2014 31 449
Additional information on 4-(Bromomethyl)-1,2-dimethoxybenzene
4-(Bromomethyl)-1,2-dimethoxybenzene (CAS No. 21852-32-4): A Versatile Chemical Intermediate for Modern Applications
4-(Bromomethyl)-1,2-dimethoxybenzene (CAS No. 21852-32-4) is a valuable aromatic bromine compound widely used in organic synthesis and pharmaceutical research. This compound, also known as 1,2-dimethoxy-4-(bromomethyl)benzene, features a bromomethyl group attached to a dimethoxy-substituted benzene ring, making it a versatile building block for various chemical transformations.
The growing demand for specialty chemicals in pharmaceutical and material science industries has increased interest in compounds like 4-(Bromomethyl)-1,2-dimethoxybenzene. Researchers frequently search for "4-(Bromomethyl)-1,2-dimethoxybenzene synthesis" and "CAS 21852-32-4 applications," reflecting its importance in modern chemistry. Its unique structure allows for diverse functionalization, making it particularly useful in developing new drug candidates and advanced materials.
From a chemical perspective, 4-(Bromomethyl)-1,2-dimethoxybenzene demonstrates excellent reactivity due to the presence of both electron-donating methoxy groups and a reactive bromomethyl moiety. This combination enables various nucleophilic substitution reactions, coupling reactions, and other transformations that are fundamental in medicinal chemistry. The compound's molecular weight of 231.07 g/mol and purity specifications (typically >97%) make it suitable for precise synthetic applications.
Current research trends highlight the compound's role in developing novel pharmaceutical intermediates. Many scientists are investigating "4-(Bromomethyl)-1,2-dimethoxybenzene in drug discovery" as it serves as a precursor for various biologically active molecules. The dimethoxy substitution pattern is particularly interesting as it resembles structures found in many natural products and pharmacologically active compounds.
The applications of CAS 21852-32-4 extend beyond pharmaceuticals. In material science, researchers utilize this compound for developing functionalized polymers and advanced organic materials. Its ability to introduce aromatic moieties with controlled substitution patterns makes it valuable for creating materials with specific electronic or optical properties. Recent publications have explored its use in organic electronics and sensor development.
From a commercial perspective, 4-(Bromomethyl)-1,2-dimethoxybenzene is available from several specialty chemical suppliers worldwide. Quality parameters such as purity, moisture content, and storage conditions (typically 2-8°C under inert atmosphere) are critical considerations for buyers. The global market for such fine chemicals continues to grow, driven by increasing R&D activities in pharmaceutical and advanced material sectors.
Handling and safety considerations for 1,2-dimethoxy-4-(bromomethyl)benzene follow standard laboratory protocols for brominated aromatic compounds. While not classified as hazardous under normal handling conditions, proper personal protective equipment (PPE) including gloves and eye protection is recommended. The compound should be stored away from strong oxidizers and moisture to maintain stability.
Analytical characterization of 4-(Bromomethyl)-1,2-dimethoxybenzene typically involves techniques such as HPLC for purity assessment, NMR spectroscopy (particularly 1H and 13C NMR) for structural confirmation, and mass spectrometry for molecular weight verification. These analytical methods ensure the compound meets the stringent requirements of modern synthetic applications.
Future research directions for CAS 21852-32-4 include exploring its potential in green chemistry applications and catalytic transformations. With increasing emphasis on sustainable chemical processes, scientists are investigating more efficient synthetic routes to this compound and its derivatives. The development of novel synthetic methodologies using this building block remains an active area of investigation in academic and industrial laboratories.
In conclusion, 4-(Bromomethyl)-1,2-dimethoxybenzene represents an important chemical intermediate with diverse applications in pharmaceutical research and material science. Its unique structural features and reactivity profile continue to make it a valuable tool for chemists developing new molecules and materials. As research in these fields advances, the demand for high-quality 21852-32-4 is expected to grow, reinforcing its position as a significant compound in modern chemical sciences.
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